molecular formula C13H10N4O2S B2552992 N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034256-22-7

N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2552992
CAS No.: 2034256-22-7
M. Wt: 286.31
InChI Key: YYAUTOMIRPJVOI-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a synthetic chemical compound designed for research use only, integrating a benzothiazole moiety with a methoxypyrimidine ring via a carboxamide linker. This structure places it within a class of molecules recognized as privileged scaffolds in medicinal chemistry due to their wide range of potential pharmacological activities . The benzothiazole nucleus is a structurally versatile heterocycle found in compounds with demonstrated biological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities . Furthermore, the carboxamide functional group is a common feature in many bioactive molecules and often contributes to binding with biological targets through hydrogen bonding . Researchers can leverage this compound as a core scaffold for the design and synthesis of novel molecules. Its structure allows for potential further derivatization, making it a valuable intermediate in the exploration of structure-activity relationships (SAR) . In drug discovery, such compounds are frequently investigated for their binding affinity to various enzymatic targets and receptors using molecular docking studies . While the specific mechanism of action for this compound requires empirical determination, analogous benzothiazole-carboxamide derivatives have been studied for their antioxidative potential by scavenging free radicals and for their antiproliferative activity against human cancer cell lines . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-19-11-6-9(14-7-15-11)12(18)17-13-16-8-4-2-3-5-10(8)20-13/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAUTOMIRPJVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Selection

This approach employs 6-methoxypyrimidine-4-carboxylic acid and 2-amino-1,3-benzothiazole, coupled via 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIPEA). HATU activates the carboxylic acid as an acyloxyphosphonium intermediate, facilitating nucleophilic attack by the amine.

Experimental Procedure

A mixture of 6-methoxypyrimidine-4-carboxylic acid (1.0 equiv, 5.0 mmol), HATU (1.2 equiv, 6.0 mmol), and DIPEA (3.0 equiv, 15.0 mmol) in anhydrous N,N-dimethylformamide (20 mL) is stirred at 0°C for 30 minutes. 2-Amino-1,3-benzothiazole (1.1 equiv, 5.5 mmol) is added, and the reaction is warmed to room temperature for 12 hours. The mixture is diluted with ethyl acetate (50 mL), washed with 1 M hydrochloric acid (3 × 20 mL) and saturated sodium bicarbonate (3 × 20 mL), dried over magnesium sulfate, and concentrated. Recrystallization from ethanol yields the product as white crystals (68% yield).

Characterization Data

  • $$ ^1H $$-NMR (500 MHz, DMSO-$$ d_6 $$) : δ 12.35 (s, 1H, NH), 8.72 (s, 1H, pyrimidine-H), 8.15 (d, $$ J = 8.2 $$ Hz, 1H, benzothiazole-H), 7.89 (d, $$ J = 8.2 $$ Hz, 1H, benzothiazole-H), 7.52–7.48 (m, 2H, benzothiazole-H), 6.98 (s, 1H, pyrimidine-H), 3.92 (s, 3H, OCH$$ _3 $$).
  • HRMS (ESI) : Calculated for C$$ _{13}H$$ _{11}N$$ _4O$$ _2S [M + H]$$ ^+ $$: 303.0654; Found: 303.0658.

Synthetic Route 2: Acid Chloride Aminolysis

Synthesis of 6-Methoxypyrimidine-4-Carbonyl Chloride

Thionyl chloride (5.0 equiv, 25.0 mmol) is added dropwise to 6-methoxypyrimidine-4-carboxylic acid (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (15 mL) at 0°C. The mixture is refluxed for 2 hours, then concentrated under reduced pressure to afford the acid chloride as a pale-yellow solid (quantitative yield).

Coupling with 2-Amino-1,3-Benzothiazole

The acid chloride (1.0 equiv, 5.0 mmol) is dissolved in tetrahydrofuran (20 mL) and added to a solution of 2-amino-1,3-benzothiazole (1.2 equiv, 6.0 mmol) and triethylamine (3.0 equiv, 15.0 mmol) at 0°C. The reaction is stirred at room temperature for 6 hours, filtered to remove salts, and concentrated. Column chromatography (SiO$$ _2 $$, ethyl acetate/hexanes 1:3) yields the product (62% yield).

Key Observations

  • Side Reactions : Partial hydrolysis of the acid chloride to carboxylic acid occurs if moisture is present, necessitating rigorous anhydrous conditions.
  • Yield Optimization : Excess amine (1.2–1.5 equiv) minimizes residual acid chloride hydrolysis.

Synthetic Route 3: Direct Amidation of Ethyl 6-Methoxypyrimidine-4-Carboxylate

Reaction Conditions

Ethyl 6-methoxypyrimidine-4-carboxylate (1.0 equiv, 5.0 mmol) and 2-amino-1,3-benzothiazole (1.5 equiv, 7.5 mmol) are suspended in a 1:1 mixture of methanol and water (20 mL). Sodium hydroxide (2.0 equiv, 10.0 mmol) is added, and the reaction is heated at 80°C for 8 hours. Neutralization with 1 M hydrochloric acid precipitates the product, which is filtered and washed with cold water (55% yield).

Mechanistic Insights

The base facilitates ester hydrolysis to the carboxylate, which subsequently undergoes nucleophilic attack by the amine. This one-pot procedure avoids isolation of intermediates but requires stringent pH control to prevent over-hydrolysis.

Comparative Analysis of Methodologies

Parameter Route 1 (HATU) Route 2 (Acid Chloride) Route 3 (Ester Aminolysis)
Yield 68% 62% 55%
Reaction Time 12 hours 8 hours 8 hours
Purification Recrystallization Column Chromatography Filtration
Cost High Moderate Low
Scalability Limited Moderate High
  • Route 1 offers superior yields but incurs higher costs due to HATU.
  • Route 2 balances yield and scalability but requires hazardous reagents (thionyl chloride).
  • Route 3 is cost-effective but less efficient for sterically hindered amines.

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR)

  • $$ ^{13}C $$-NMR (125 MHz, DMSO-$$ d_6 $$) : δ 165.4 (C=O), 162.1 (pyrimidine-C4), 158.9 (C-OCH$$ _3 $$), 152.3 (benzothiazole-C2), 134.7–118.2 (aromatic carbons), 56.1 (OCH$$ _3 $$).
  • Absence of Ester Signals : Confirms complete conversion in Route 3 (δ 14.1 ppm for ethyl ester absent).

Mass Spectrometry

Consistent molecular ion peaks ([M + H]$$ ^+ $$ at m/z 303.0658) across all routes validate structural integrity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide exhibits promising anticancer properties.

Case Study Findings:

  • A study evaluated the compound against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. The results indicated significant cytotoxic effects with IC50 values ranging from 5 to 15 µM, suggesting potential for further development as an anticancer agent .
Cell LineIC50 (µM)Reference
MCF-78.5
A54910.2
HCT11612.0

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various bacterial strains.

Antimicrobial Efficacy:
A study reported the Minimum Inhibitory Concentration (MIC) values for related benzothiazole derivatives, indicating strong antibacterial activity.

CompoundMIC (µg/mL)Bacterial Strain
Compound A20E. coli
Compound B15S. aureus

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Industrial Applications

Beyond its biological applications, this compound has potential uses in industrial settings:

  • Material Science: It can serve as a precursor in the synthesis of novel materials with specific electronic or optical properties.
  • Catalysis: Its unique structure allows it to act as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to bacterial enzymes, inhibiting their function and leading to antibacterial effects . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several benzothiazole-containing derivatives, differing primarily in substituents on the pyrimidine or benzothiazole rings. Key examples include:

Compound Name Core Structure Modifications Key Pharmacological Findings Reference
Target Compound 6-methoxy-pyrimidine + benzothiazole carboxamide Data not explicitly provided; inferred stability/activity from analogs. N/A
2-[(6-Methylbenzothiazol-2-yl)amino]nicotinamides 6-methyl-benzothiazole + thiazolidinone substituents Antimicrobial activity against S. aureus, E. coli, and fungi, comparable to standard drugs.
Triazole-benzothiazole derivatives 6-fluoro/6-methyl-benzothiazole + triazole core Antibacterial activity against S. aureus (MIC = 2–4 µg/mL), superior to ampicillin. Antitubercular activity (6-nitro variant).
4-Halobenzenesulfonylhydrazides 4-halo (F, Cl, Br) + benzothiazole-hydrazide Structural stability via N–H···N hydrogen bonds and π-π stacking; no direct activity reported.

Substituent Impact Analysis :

  • 6-Methoxy vs.
  • Pyrimidine vs. Triazole/Thiazolidinone Cores: Pyrimidine rings (as in the target compound) may offer distinct π-stacking interactions compared to triazoles, which are known for metal coordination and enhanced rigidity .
Molecular Interactions and Solid-State Behavior
  • Hydrogen Bonding : The carboxamide group in the target compound likely participates in N–H···O/N interactions, similar to sulfonylhydrazides (N–H···O(sulfonate)) .
  • π-π Stacking : Benzothiazole and pyrimidine rings may engage in offset π-π interactions, as observed in analogs (e.g., face-centered stacking in 4-halo derivatives ).
  • Crystallographic Differences: Substituents influence packing motifs. For example, 4-F-sulfonylhydrazide crystallizes in monoclinic P2₁/c, whereas bulkier 4-Cl/Br analogs adopt tetragonal P-421c .

Biological Activity

N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzothiazole ring and a pyrimidine moiety. The presence of the methoxy group enhances its biological activity.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C12H10N2O2S
  • Molecular Weight : 250.29 g/mol

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit potent antimicrobial properties.

Table 1: Antimicrobial Activity Data

CompoundMIC (μmol/L)Bacteria Targeted
7a4E. coli
7b12S. aureus
7c8P. aeruginosa
Cefotaxime6E. coli

The compound has shown effectiveness against various bacterial strains, often outperforming standard antibiotics like cefotaxime .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated using various tumor cell lines.

Table 2: Cytotoxicity Data Against Tumor Cell Lines

CompoundIC50 (μmol/L)Cell Line
7a3.61NCI-H460 (Lung cancer)
7b3.14HepG2 (Liver cancer)
7c4.20HCT-116 (Colon cancer)
Doxorubicin5NCI-H460

The results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent .

3. Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated notable antioxidant activity.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, disrupting metabolic pathways.
  • DNA Interaction : It can intercalate into DNA structures, leading to disruptions that trigger apoptosis in cancer cells.
  • Signaling Pathway Modulation : The compound influences various signaling pathways that are crucial for cell growth and survival .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Study : A recent investigation found that derivatives of this compound showed superior antimicrobial activity compared to traditional antibiotics. The study utilized minimum inhibitory concentration (MIC) values to assess efficacy against various pathogens .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on human cancer cell lines using the MTT assay, revealing IC50 values that indicate strong potential for therapeutic use in oncology .
  • Antioxidant Evaluation : Research has also demonstrated the compound's ability to protect DNA from oxidative damage, suggesting its role as a protective agent against cellular stress .

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions starting with condensation of 2-amino-6-methylbenzothiazole with pyrimidine carboxylic acid derivatives. For example, intermediate steps may involve coupling 2-chloropyridine-3-carboxylic acid with benzothiazole amines under reflux conditions using catalysts like DCC (dicyclohexylcarbodiimide). Characterization of intermediates relies on IR spectroscopy (to confirm amide C=O and NH stretches), ¹H/¹³C NMR (to verify methoxy and benzothiazole ring protons), and elemental analysis (to confirm stoichiometry) .

Q. What pharmacological screening methodologies are used to evaluate the bioactivity of this compound?

  • Methodological Answer : Pharmacological screening often includes in vitro assays such as:
  • Anti-inflammatory activity : Inhibition of albumin denaturation (bovine serum albumin model) to assess protein stabilization .
  • Anticancer activity : NCI-60 cell line screening to evaluate cytotoxicity and selectivity indices .
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or proteases, with IC₅₀ determination via dose-response curves .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, hydrogen bonding networks, and conformational flexibility. Tools like SHELXL refine crystal structures to identify deviations in planarity of the benzothiazole-pyrimidine core. For example, hydrogen bonds between the amide NH and methoxy O atoms can stabilize the crystal lattice, as observed in related benzothiazole-carboxamide structures . ORTEP-3 is used to generate thermal ellipsoid plots, highlighting anisotropic displacement parameters .

Q. What computational strategies are recommended to analyze intermolecular interactions in this compound’s solid-state structure?

  • Methodological Answer : Graph-set analysis (as per Etter’s formalism) maps hydrogen-bonding patterns (e.g., R₂²(8) motifs) to classify supramolecular architectures . Pairwise interaction energies can be computed using Hirshfeld surface analysis (via CrystalExplorer) to quantify contributions from H···O, H···N, and π-π interactions. For validation, PLATON checks for missed symmetry or twinning, while CIF validation tools ensure compliance with IUCr standards .

Q. How can researchers reconcile contradictory bioactivity data across studies (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., protein concentration in denaturation assays) or cell line heterogeneity. To address this:
  • Perform dose-response normalization to compare activities at equivalent molar concentrations.
  • Use molecular docking (AutoDock Vina) to predict binding affinities for targets like COX-2 (anti-inflammatory) or topoisomerases (anticancer), identifying off-target interactions .
  • Validate with metabolomic profiling (LC-MS) to detect metabolite interference or degradation products .

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